molecular formula C19H20N2O2 B6271241 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 2639459-25-7

1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6271241
CAS No.: 2639459-25-7
M. Wt: 308.4
InChI Key:
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Description

    N-Alkylation: The indole core is then subjected to N-alkylation using ethyl bromide and a base such as potassium carbonate to introduce the ethyl group.

    Reaction Conditions: The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature.

  • Amino Group Addition:

      Reductive Amination: The final step involves the reductive amination of the indole derivative with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.

      Reaction Conditions: This reaction is typically carried out in methanol or ethanol at room temperature.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-dione derivatives.
      • Common Reagents: Potassium permanganate, chromium trioxide.

        Major Products: Indole-2,3-dione derivatives.

    • Reduction:

      • Reduction of the carbonyl groups in the indole-2,3-dione can yield the corresponding dihydroindole derivatives.
      • Common Reagents: Sodium borohydride, lithium aluminum hydride.

        Major Products: Dihydroindole derivatives.

    • Substitution:

      • Electrophilic substitution reactions can occur at the benzene ring of the indole core.
      • Common Reagents: Halogens (chlorine, bromine), nitrating agents.

        Major Products: Halogenated or nitrated indole derivatives.

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential to form new chemical entities.

    Biology:

    • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine:

    • Explored as a lead compound in drug discovery programs targeting various diseases.
    • Potential applications in the development of new pharmaceuticals.

    Industry:

    • Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
    • Potential use in the development of new materials with unique properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions

    • Indole Core Synthesis:

        Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

        Reaction Conditions: Typically, the reaction is carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.

    Mechanism of Action

    The mechanism of action of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is largely dependent on its interaction with biological targets. The compound may exert its effects through:

      Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

      Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

      Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

    Comparison with Similar Compounds

    • 1-({ethyl[(phenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
    • 1-({ethyl[(2-chlorophenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione

    Comparison:

    • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, chloro) can significantly alter the compound’s chemical and biological properties.
    • Biological Activity: Variations in substituents can lead to differences in receptor binding affinity, enzyme inhibition potency, and overall biological activity.
    • Unique Properties: The specific combination of functional groups in 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione may confer unique properties, such as enhanced stability or selectivity for certain biological targets.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    CAS No.

    2639459-25-7

    Molecular Formula

    C19H20N2O2

    Molecular Weight

    308.4

    Purity

    91

    Origin of Product

    United States

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